2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a fluorophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorophenyl group can be introduced through various methods, including Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Boc deprotection can be achieved using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)-2-methylpropanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making the compound valuable in drug design and other applications.
Properties
CAS No. |
1696034-92-0 |
---|---|
Molecular Formula |
C15H20FNO4 |
Molecular Weight |
297.3 |
Purity |
95 |
Origin of Product |
United States |
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